molecular formula C15H14ClNO3 B2707724 2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 342422-08-6

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B2707724
CAS No.: 342422-08-6
M. Wt: 291.73
InChI Key: JKYGQEBBBWTAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H14ClNO3 and its molecular weight is 291.73. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Fluorescence

The study of photophysical properties and fluorescence of chromophores similar to the compound of interest reveals insights into their excited-state intramolecular proton transfer characteristics, solvent polarity sensitivity, and thermal stability. These properties make them valuable for applications in materials science, specifically in developing fluorescent materials and sensors. For instance, Deshmukh and Sekar (2015) explored the photophysical behavior of related chromophores, highlighting their fluorescence and sensitivity to solvent polarity, supported by Density Functional Theory computations to understand their electronic and photophysical properties (Deshmukh & Sekar, 2015).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of isoindole-1,3-dione analogues and derivatives provides valuable information for the development of new materials with potential applications in pharmaceuticals, agrochemicals, and organic electronics. Tan et al. (2014) presented the synthesis of new polysubstituted isoindole-1,3-diones, offering insights into their structural determinants through X-ray diffraction analysis. Such studies are crucial for understanding the chemical behavior and potential utility of these compounds in various domains (Tan et al., 2014).

Antimicrobial Screening

The exploration of novel chemical entities for antimicrobial applications is an ongoing area of research. Jain et al. (2006) synthesized novel azaimidoxy compounds, including derivatives similar to the compound of interest, and evaluated their antimicrobial activities. Such studies underscore the potential of these compounds as chemotherapeutic agents, expanding our arsenal against microbial resistance (Jain, Nagda, & Talesara, 2006).

Material Science and Electronics

Conjugated polyelectrolytes (CPEs) based on isoindole-dione backbones have been investigated for their electron transport properties in polymer solar cells. Hu et al. (2015) synthesized an n-type conjugated polyelectrolyte demonstrating its utility as an electron transport layer in inverted polymer solar cells. The unique electronic structure of the DPP (diketopyrrolopyrrole) backbone contributes to high electron mobility and conductivity, highlighting the compound's potential in enhancing the efficiency of organic electronic devices (Hu et al., 2015).

Properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-8-3-2-4-10-13(8)15(20)17(14(10)19)11-7-9(16)5-6-12(11)18/h2-3,5-8,10,13,18H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYGQEBBBWTAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC2C1C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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